![molecular formula C15H12N6S2 B3015919 2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole CAS No. 1207008-04-5](/img/structure/B3015919.png)
2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole
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Overview
Description
“2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole” is a heterocyclic compound. It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Although specific synthesis methods for “2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole” are not available, general synthetic approaches for triazoles involve the reaction of appropriate benzaldehydes with amino-triazole-thiols .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of “2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole” is not available in the retrieved data.Scientific Research Applications
Anticancer Activity
Compounds with a similar structure, such as 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized and screened for their anticancer activity . This suggests that our compound of interest could potentially exhibit anticancer properties.
Antimicrobial Activity
Triazole moieties, such as those found in our compound, are known to play a leading role in combating fungal infections . Additionally, quinoxalines, another structural feature of our compound, show broad-spectrum antibacterial activity . This indicates that our compound could have potential antimicrobial applications.
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine derivatives, which share structural similarities with our compound, have been reported to exhibit analgesic and anti-inflammatory activities . This suggests that our compound could potentially be used in the treatment of pain and inflammation.
Antioxidant Activity
Triazolothiadiazine derivatives have also been reported to exhibit antioxidant activities . This implies that our compound could potentially be used as an antioxidant.
Antiviral Activity
Compounds with similar structures have shown promising antiviral activity . This suggests that our compound could potentially be used in the treatment of viral infections.
Enzyme Inhibition
Triazolothiadiazine derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that our compound could potentially be used as an enzyme inhibitor.
Mechanism of Action
Target of Action
The compound 2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors or enzymes, leading to changes in their function. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . .
Biochemical Pathways
The compound, being a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, is likely to affect multiple biochemical pathways due to its diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These studies could provide insights into the likely ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its diverse pharmacological activities, these effects could include inhibition of cancer cell proliferation, antimicrobial action, pain relief, anti-inflammatory effects, antioxidant activity, antiviral action, and inhibition of various enzymes . .
properties
IUPAC Name |
2-methyl-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-17-11(8-22-10)9-23-14-6-5-13-18-19-15(21(13)20-14)12-4-2-3-7-16-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBPAKXVQTXBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole |
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